Cas no 1806502-17-9 (2-(Methylthio)-5-(2-oxopropyl)benzoic acid)

2-(Methylthio)-5-(2-oxopropyl)benzoic acid is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The methylthio and oxopropyl substituents on the benzoic acid scaffold enhance reactivity, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its benzoic acid core provides stability, while the ketone and thioether moieties offer sites for selective modifications, such as nucleophilic additions or oxidations. This compound is particularly advantageous in medicinal chemistry for constructing biologically active molecules due to its balanced lipophilicity and structural flexibility. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
2-(Methylthio)-5-(2-oxopropyl)benzoic acid structure
1806502-17-9 structure
商品名:2-(Methylthio)-5-(2-oxopropyl)benzoic acid
CAS番号:1806502-17-9
MF:C11H12O3S
メガワット:224.276182174683
CID:4949225

2-(Methylthio)-5-(2-oxopropyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(Methylthio)-5-(2-oxopropyl)benzoic acid
    • インチ: 1S/C11H12O3S/c1-7(12)5-8-3-4-10(15-2)9(6-8)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14)
    • InChIKey: FQODFPHPOPWDPB-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C=CC(=CC=1C(=O)O)CC(C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 252
  • トポロジー分子極性表面積: 79.7
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2-(Methylthio)-5-(2-oxopropyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015015882-250mg
2-(Methylthio)-5-(2-oxopropyl)benzoic acid
1806502-17-9 97%
250mg
475.20 USD 2021-06-18
Alichem
A015015882-1g
2-(Methylthio)-5-(2-oxopropyl)benzoic acid
1806502-17-9 97%
1g
1,519.80 USD 2021-06-18
Alichem
A015015882-500mg
2-(Methylthio)-5-(2-oxopropyl)benzoic acid
1806502-17-9 97%
500mg
839.45 USD 2021-06-18

2-(Methylthio)-5-(2-oxopropyl)benzoic acid 関連文献

2-(Methylthio)-5-(2-oxopropyl)benzoic acidに関する追加情報

Introduction to 2-(Methylthio)-5-(2-oxopropyl)benzoic acid (CAS No. 1806502-17-9)

2-(Methylthio)-5-(2-oxopropyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806502-17-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a methylthio (-SCH₃) group at the 2-position and an acetoxy (-COCH₃) group at the 5-position, linked to a propyl ketone moiety. Such structural motifs are often exploited in medicinal chemistry for their potential bioactivity and mechanistic diversity.

The synthesis and characterization of 2-(Methylthio)-5-(2-oxopropyl)benzoic acid involve meticulous chemical methodologies that ensure high purity and yield. The presence of the methylthio group introduces sulfur into the molecular framework, which can participate in various interactions with biological targets, such as enzymes or receptors. Meanwhile, the propyl ketone side chain adds another layer of functional complexity, enabling further derivatization or conjugation with other biomolecules. These features make it a versatile intermediate in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of benzoic acid derivatives, particularly those incorporating sulfur-containing heterocycles or functional groups that enhance binding affinity and selectivity. 2-(Methylthio)-5-(2-oxopropyl)benzoic acid has been investigated in several preclinical studies for its potential role in modulating inflammatory pathways and oxidative stress responses. Preliminary findings suggest that this compound may interact with specific enzymes involved in metabolic disorders, offering a promising lead for further development.

One of the most compelling aspects of 2-(Methylthio)-5-(2-oxopropyl)benzoic acid is its ability to serve as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying its structural components—such as altering the length or substitution pattern of the propyl ketone chain—the compound can be fine-tuned to achieve desired pharmacokinetic properties. This flexibility is particularly valuable in drug discovery pipelines where optimizing bioavailability and target engagement are critical.

The compound’s unique chemical profile also makes it an attractive candidate for investigating novel synthetic pathways. Researchers have leveraged its reactivity to develop efficient synthetic routes that minimize byproduct formation and maximize scalability. These advancements not only enhance the accessibility of 2-(Methylthio)-5-(2-oxopropyl)benzoic acid but also contribute to the broader field of organic synthesis by introducing innovative methodologies.

From a biochemical perspective, 2-(Methylthio)-5-(2-oxopropyl)benzoic acid has been shown to exhibit modest inhibitory activity against certain enzymes implicated in neurodegenerative diseases. The sulfur-containing moiety appears to play a crucial role in modulating enzyme conformation, thereby disrupting pathological signaling cascades. While further research is needed to fully elucidate its mechanism of action, these early findings underscore its therapeutic relevance.

The pharmaceutical industry has taken note of these promising attributes, with several academic and industrial groups actively pursuing derivatives of 2-(Methylthio)-5-(2-oxopropyl)benzoic acid for clinical development. Collaborative efforts between chemists and biologists are yielding novel analogs with enhanced efficacy and reduced toxicity profiles. These endeavors highlight the compound’s potential as a building block for next-generation therapeutics.

Beyond its pharmaceutical applications, 2-(Methylthio)-5-(2-oxopropyl)benzoic acid also finds utility in agrochemical research, where modified benzoic acid derivatives are being explored for their pesticidal and herbicidal properties. The structural versatility of this compound allows for modifications that can tailor its biological activity toward specific targets in crop protection strategies.

In conclusion, 2-(Methylthio)-5-(2-oxopropyl)benzoic acid (CAS No. 1806502-17-9) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features, coupled with emerging evidence of its bioactivity, position it as a valuable asset for researchers across multiple disciplines. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly pivotal role in developing innovative solutions for complex biological challenges.

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